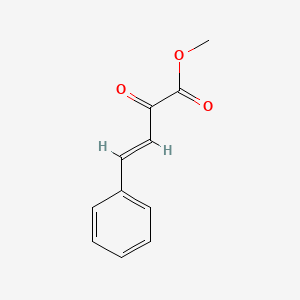

3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester

Descripción general

Descripción

“3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester” is a chemical compound with the molecular formula C11H10O3 . It has been identified as a novel HDAC inhibitor with anti-tumorigenic properties .

Synthesis Analysis

While specific synthesis methods for “3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester” were not found in the search results, a related compound, “2-Oxo-4-phenyl-3-butynoic Acid”, has been synthesized as a new inhibitor and alternate substrate of Pyruvate Decarboxylase .Molecular Structure Analysis

The molecular structure of “3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester” consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 190.19 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester” include a molecular weight of 190.19 g/mol, a XLogP3-AA of 2.1, and a topological polar surface area of 43.4 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .Aplicaciones Científicas De Investigación

- Research has shown that methyl 2-oxo-4-phenylbut-3-enoate exhibits antibacterial properties. Specifically, it can be converted into a corresponding CoA adduct within Staphylococcus aureus cells. This adduct interacts with the MenB enzyme, with a dissociation constant (Kd) of approximately 2 μM . The antibacterial spectrum of this compound is limited to respiratory bacteria, and its activity can be enhanced by co-administration with external compounds such as menaquinone (MK) or menadione (a vitamin K analog).

- Methyl 2-oxo-4-phenylbut-3-enoate serves as a valuable building block in synthetic chemistry. Researchers have used it in the synthesis of various heterocyclic compounds. For example, it reacts smoothly with furan or 2-methylfuran to produce perfluoroalkyl-substituted heterobicyclic phosphonates .

Antibacterial Activity

Synthetic Chemistry

Mecanismo De Acción

Target of Action

The primary target of methyl 2-oxo-4-phenylbut-3-enoate is MenB , the 1,4-dihydroxy-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB is an essential enzyme in the MK biosynthesis pathway, which is crucial for the electron transport chain in bacteria .

Mode of Action

Methyl 2-oxo-4-phenylbut-3-enoate inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This compound is converted into the corresponding CoA adduct in bacterial cells, and this adduct binds to MenB with a Kd value of 2 μM .

Biochemical Pathways

The compound affects the menaquinone biosynthesis pathway by inhibiting the MenB enzyme . Menaquinone, also known as vitamin K2, is a vital component of the electron transport chain in bacteria. By inhibiting MenB, methyl 2-oxo-4-phenylbut-3-enoate disrupts the production of menaquinone, thereby affecting the energy production in bacteria .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of MenB by methyl 2-oxo-4-phenylbut-3-enoate leads to a disruption in the menaquinone biosynthesis pathway . This disruption can result in the impairment of the electron transport chain, leading to energy production issues in bacteria. The ultimate result is the bacteriostatic or bactericidal effect, depending on the concentration of the compound .

Action Environment

The action of methyl 2-oxo-4-phenylbut-3-enoate can be influenced by various environmental factors. For instance, the compound is stable at low temperatures but can undergo slow dimerization at room temperature through a Diels-Alder reaction This could potentially affect the compound’s efficacy and stability

Propiedades

IUPAC Name |

methyl (E)-2-oxo-4-phenylbut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDYRZGSCHGREX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)

![6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid](/img/structure/B3079938.png)

![[(4-Methylbenzoyl)amino]thiourea](/img/structure/B3079949.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B3080034.png)